Methyl 3-chloro-6-iodopicolinate
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Overview
Description
Methyl 3-chloro-6-iodopyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with chlorine and iodine atoms, as well as a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-6-iodopyridine-2-carboxylate typically involves the halogenation of pyridine derivatives. One common method is the iodination of 3-chloropyridine-2-carboxylic acid, followed by esterification to introduce the methyl ester group. The reaction conditions often involve the use of iodine and a suitable oxidizing agent, such as sodium iodate, in the presence of a solvent like acetic acid. The esterification step can be achieved using methanol and a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of methyl 3-chloro-6-iodopyridine-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-6-iodopyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-chloro-6-iodopyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-chloro-6-iodopyridine-2-carboxylate exerts its effects depends on its interaction with molecular targets. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of halogen atoms and the ester group can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloropyridine-2-carboxylate: Lacks the iodine atom, which can affect its reactivity and applications.
Methyl 6-iodopyridine-2-carboxylate:
3-Chloro-6-iodopyridine-2-carboxylic acid: The carboxylic acid group instead of the ester group can influence its solubility and reactivity.
Uniqueness
Methyl 3-chloro-6-iodopyridine-2-carboxylate is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, along with the methyl ester group. This combination of substituents provides distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Biological Activity
Methyl 3-chloro-6-iodopicolinate is a halogenated pyridine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of chlorine and iodine atoms, which are known to enhance the biological activity of organic compounds. The molecular structure can be represented as follows:
The presence of halogens often influences the compound's lipophilicity and reactivity, making it a valuable candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For example, studies have shown that it can inhibit both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight the potential use of this compound in treating bacterial infections.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. It has been investigated for its ability to induce apoptosis in cancer cells. A study demonstrated that the compound significantly reduced cell viability in melanoma and lung cancer cell lines.
Case Study: Anticancer Effects
A recent study focused on the effects of this compound on A375 melanoma cells. The results indicated:
- Cell Viability Reduction : Treatment with the compound resulted in a decrease in cell viability by approximately 70% at a concentration of 50 µM after 24 hours.
- Mechanism of Action : The compound was found to activate caspase pathways, leading to apoptosis.
This suggests that this compound may serve as a lead compound for developing novel anticancer therapies.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The halogen atoms enhance binding affinity to certain enzymes or receptors, modulating their activity. For instance:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
- Receptor Modulation : It could interact with cell surface receptors, altering signaling pathways that lead to apoptosis in cancer cells.
Research Findings and Future Directions
Current research continues to explore the full spectrum of biological activities associated with this compound. Future studies are needed to elucidate its pharmacokinetics, toxicity profiles, and potential synergistic effects with other therapeutic agents.
Ongoing Research Initiatives
Several initiatives are underway to further investigate this compound:
- Clinical Trials : Early-phase clinical trials are being planned to assess safety and efficacy in humans.
- Synthetic Modifications : Researchers are exploring structural modifications to enhance potency and selectivity against specific targets.
Properties
Molecular Formula |
C7H5ClINO2 |
---|---|
Molecular Weight |
297.48 g/mol |
IUPAC Name |
methyl 3-chloro-6-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C7H5ClINO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 |
InChI Key |
AFLRFCXPZYFMMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)I)Cl |
Origin of Product |
United States |
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